molecular formula C9H6Cl2N2 B3029485 1,4-Dichloro-5-methylphthalazine CAS No. 678193-44-7

1,4-Dichloro-5-methylphthalazine

Cat. No. B3029485
M. Wt: 213.06
InChI Key: SYLVRLGENAJCHB-UHFFFAOYSA-N
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Description

1,4-Dichloro-5-methylphthalazine is a chemical compound that serves as a key intermediate in the synthesis of various phthalazine derivatives. These derivatives have been explored for their potential applications in medicinal chemistry, particularly due to their cytotoxic activities against human tumor cell lines . The compound's dichloro groups make it amenable to nucleophilic substitution reactions, which are fundamental in the synthesis of more complex molecules .

Synthesis Analysis

The synthesis of 1,4-Dichloro-5-methylphthalazine-related compounds typically involves nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. Starting from commercially available 1,4-dichlorophthalazine, a series of arylated phthalazines can be prepared with good yields under mild conditions . Additionally, the chlorine atoms in the compound can be replaced by various nucleophilic reagents, leading to a diverse range of products .

Molecular Structure Analysis

The molecular structure of 1,4-Dichloro-5-methylphthalazine and its derivatives is crucial for their biological activity. For instance, the synthesis of mono- and dinuclear phthalazine derivatives with flexible polyaminic chains has been reported, and molecular modeling suggests that these compounds can potentially intercalate with DNA . The structural elucidation of related polymers derived from phthalazine compounds has been achieved using spectroscopic and magnetic resonance techniques, which are essential for understanding the bonding and tautomerism within these molecules .

Chemical Reactions Analysis

1,4-Dichloro-5-methylphthalazine is reactive towards nucleophilic reagents, allowing for the synthesis of a variety of heterocyclic systems. For example, the reaction with hydrazine can lead to triazolophthalazinone derivatives, which have been synthesized and characterized . Moreover, the compound has been used as a catalyst in multi-component reactions to synthesize pyran, pyranopyrazole, and pyrazolophthalazine derivatives in aqueous media, highlighting its versatility in chemical synthesis .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1,4-Dichloro-5-methylphthalazine derivatives are influenced by their molecular structure. These properties are important for the compound's reactivity and potential biological activity. For instance, the cytotoxic activity of imidazophthalazine derivatives synthesized from dichlorophthalazine has been evaluated, showing considerable activity against human tumor cell lines . The solubility, stability, and reactivity of these compounds in various media are critical for their application in medicinal chemistry and materials science.

Scientific Research Applications

  • Antifungal Activity

    • Certain derivatives of phthalazinone, synthesized from polysubstituted phthalazinone derivatives, have demonstrated remarkable antifungal activity against various pathogenic yeasts and filamentous fungi. This includes activity against dermatophytes and Cryptococcus neoformans (Derita et al., 2013).
  • Synthesis Methods

    • The 1,4-dichlorophthalazine has been utilized as a starting material in the preparation of a series of 4-aryl-1-(4-methylpiperazin-1-yl)phthalazines. These are synthesized using a nucleophilic aromatic substitution and a palladium-catalyzed Suzuki cross-coupling (Guéry et al., 2001).
  • Anticancer Activities

    • Novel 1,4-disubstituted phthalazines have been designed and synthesized, showing higher activity against cancer cell lines compared to cisplatin control in vitro (Li et al., 2006).
  • Antimicrobial Activities

    • New derivatives synthesized from 4,5-disubstituted-2,4-dihydro-3H-1,2,4-triazol-3-one and related compounds have exhibited good or moderate antimicrobial activities (Bektaş et al., 2007).
  • Herbicidal Properties

    • 2-Substituted-8-(4,6-dimethoxypyrimidin-2-yloxy)-4-methylphthalazin-1-one derivatives have been synthesized and shown to inhibit acetohydroxyacid synthase (AHAS), indicating potential as herbicidal agents (Li et al., 2006).
  • Phosphodiesterase (PDE IV) Inhibitors

    • Certain phthalazine derivatives have been synthesized for their inhibitory activity toward phosphodiesterase-type IV (PDE IV), indicating potential applications in pharmaceuticals (Haack et al., 2005).
  • Phthalazine-Based Dendrimers

    • Research has been conducted on the synthesis of novel 1,2,4-triazole dendrimers, in which phthalazine serves as a key heterocyclic building block, suggesting applications in areas where the large number of heteroatoms can be exploited (Maes et al., 2006).
  • Intramolecular Heterocyclization

    • Studies on the base-catalyzed intramolecular heterocyclization of o-alkynylbenzhydrazides have demonstrated the formation of fused 4-R-methylphthalazin-1-ones, contributing to the understanding of phthalazine chemistry (Mikhailovskaya & Vasilevsky, 2010).
  • Catalytic Oxidation Processes

    • Phthalazine-based diiron complexes have been utilized in the catalytic oxidation of alcohols and sulfides with hydrogen peroxide, showcasing the versatility of phthalazine derivatives in catalytic processes (Szávuly et al., 2014).
  • Synthesis and Cytotoxicity

    • The synthesis and cytotoxic activity of various 1,4-dichlorobenzo[g]phthalazine derivatives have been explored, showing potential as DNA bisintercalators and antitumor agents (Rodríguez-Ciria et al., 2003).
  • Anticonvulsant Activity

    • Novel substituted 4-aryl-6,7-methylenedioxyphthalazin-1(2H)-ones have been synthesized and tested for anticonvulsant activity, demonstrating effectiveness against audiogenic seizures in animal models (Grasso et al., 2000).

properties

IUPAC Name

1,4-dichloro-5-methylphthalazine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6Cl2N2/c1-5-3-2-4-6-7(5)9(11)13-12-8(6)10/h2-4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SYLVRLGENAJCHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=CC=C1)C(=NN=C2Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70697885
Record name 1,4-Dichloro-5-methylphthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,4-Dichloro-5-methylphthalazine

CAS RN

678193-44-7
Record name 1,4-Dichloro-5-methylphthalazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697885
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
RW Carling, KW Moore, LJ Street, D Wild… - Journal of Medicinal …, 2004 - ACS Publications
Studies with our screening lead 5 and the literature compound 6 led to the identification of 6-benzyloxy-3-(4-methoxy)phenyl-1,2,4-triazolo[3,4-a]phthalazine 8 as a ligand with binding …
Number of citations: 181 pubs.acs.org
Q Qin - 2010 - search.proquest.com
Steric crowding can give rise to unusual molecular structures. This dissertation describes the synthesis and characterization of three types of crowded polycyclic aromatic compounds. …
Number of citations: 0 search.proquest.com

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